molecular formula C9H8ClNO4 B15182101 Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester CAS No. 88599-37-5

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester

Cat. No.: B15182101
CAS No.: 88599-37-5
M. Wt: 229.62 g/mol
InChI Key: OOOVIVZJBGEEBJ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The presence of the chloro and aminocarbonyl groups in its structure makes it unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the Fischer esterification, where benzoic acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions usually involve heating the mixture under reflux to drive the reaction to completion .

Another method involves the reaction of benzoic acid derivatives with methyl chloroformate in the presence of a base such as pyridine. This method is often used to introduce the ester functionality in a more controlled manner .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where benzoic acid derivatives and methanol are continuously fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the desired ester from other by-products. This method ensures high efficiency and yield .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with enzymes and proteins. The chloro group can participate in substitution reactions, potentially modifying the activity of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester is unique due to the presence of both the chloro and aminocarbonyl groups.

Properties

CAS No.

88599-37-5

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

methyl 2-carbamoyloxy-5-chlorobenzoate

InChI

InChI=1S/C9H8ClNO4/c1-14-8(12)6-4-5(10)2-3-7(6)15-9(11)13/h2-4H,1H3,(H2,11,13)

InChI Key

OOOVIVZJBGEEBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)OC(=O)N

Origin of Product

United States

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